molecular formula C8H11ClN2 B12831316 2-Chloro-6-isobutylpyrazine

2-Chloro-6-isobutylpyrazine

Cat. No.: B12831316
M. Wt: 170.64 g/mol
InChI Key: FVJSAPVLEUZPFO-UHFFFAOYSA-N
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Description

2-Chloro-6-isobutylpyrazine: is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and an isobutyl group at the sixth position. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isobutylpyrazine typically involves the chlorination of 6-isobutylpyrazine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and catalysts to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isobutylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 2-amino-6-isobutylpyrazine or 2-thio-6-isobutylpyrazine.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 2-chloro-6-isobutyl-1,2-dihydropyrazine.

Scientific Research Applications

2-Chloro-6-isobutylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific receptor binding properties.

    Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isobutylpyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

    2-Chloro-6-methylpyrazine: Similar structure but with a methyl group instead of an isobutyl group.

    2-Chloro-6-ethylpyrazine: Contains an ethyl group instead of an isobutyl group.

    2-Chloro-6-propylpyrazine: Contains a propyl group instead of an isobutyl group.

Uniqueness: 2-Chloro-6-isobutylpyrazine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-chloro-6-(2-methylpropyl)pyrazine

InChI

InChI=1S/C8H11ClN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3

InChI Key

FVJSAPVLEUZPFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=CC(=N1)Cl

Origin of Product

United States

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